8-(3,5-Difluorophenyl)-8-oxooctanoic acid
Description
8-(3,5-Difluorophenyl)-8-oxooctanoic acid is a fluorinated aromatic keto acid characterized by an eight-carbon aliphatic chain terminating in a carboxylic acid group and a 3,5-difluorophenyl ketone moiety.
Properties
IUPAC Name |
8-(3,5-difluorophenyl)-8-oxooctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2O3/c15-11-7-10(8-12(16)9-11)13(17)5-3-1-2-4-6-14(18)19/h7-9H,1-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLCKNFJWOPORP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60645310 | |
| Record name | 8-(3,5-Difluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898765-85-0 | |
| Record name | 3,5-Difluoro-η-oxobenzeneoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(3,5-Difluorophenyl)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60645310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 3,5-difluorophenylacetic acid as a starting material, which undergoes a series of reactions including halogenation, oxidation, and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Difluorophenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-(3,5-Difluorophenyl)-8-oxooctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 8-(3,5-Difluorophenyl)-8-oxooctanoic acid exerts its effects involves interactions with specific molecular targets. The difluorophenyl group can interact with enzymes and receptors, influencing biochemical pathways. The oxo group may participate in hydrogen bonding and other interactions that affect the compound’s activity.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound belongs to a broader class of aryl-substituted oxoalkanoic acids. Key structural analogs include:
| Compound Name | Substituents | Chain Length | Molecular Formula | Molecular Weight | Similarity Score | CAS No. |
|---|---|---|---|---|---|---|
| 8-(3,5-Difluorophenyl)-8-oxooctanoic acid | 3,5-difluorophenyl | C8 | C14H16F2O3 | 270.28 | - | Not provided |
| 8-(3-Fluorophenyl)-8-oxooctanoic acid | 3-fluorophenyl | C8 | C14H17FO3 | 252.28 | 1.00 | 898765-69-0 |
| 6-(3,5-Difluorophenyl)-6-oxohexanoic acid | 3,5-difluorophenyl | C6 | C12H12F2O3 | 242.22 | 0.98 | 871127-79-6 |
| 8-(3,5-Dichlorophenyl)-8-oxooctanoic acid | 3,5-dichlorophenyl | C8 | C14H16Cl2O3 | 303.18 | - | 898765-57-6 |
| 8-(2-Iodophenyl)-8-oxooctanoic acid | 2-iodophenyl | C8 | C14H17IO3 | 360.19 | - | Not provided |
Key Observations :
- Substituent Effects: Fluorine atoms enhance electronegativity and metabolic stability compared to chlorine or iodine. The 3,5-difluoro substitution pattern may improve target binding compared to mono-fluoro analogs (e.g., 8-(3-fluorophenyl)-8-oxooctanoic acid) due to symmetric electronic effects .
- Chain Length: Longer chains (C8 vs. For instance, 6-(3,5-difluorophenyl)-6-oxohexanoic acid (C6) has a lower molecular weight (242.22 vs. 270.28) and higher polarity .
- Halogen Substitution: Chlorine (in 8-(3,5-dichlorophenyl)-8-oxooctanoic acid) increases molecular weight and steric bulk, which may reduce enzymatic degradation but also hinder solubility.
Functional Group Derivatives
- Ester Derivatives: ETHYL 8-(3,5-DIMETHOXYPHENYL)-8-OXOOCTANOATE (CAS 898758-69-5) replaces the carboxylic acid with an ethyl ester, enhancing lipophilicity and oral bioavailability. However, ester derivatives require hydrolysis to the active acid form .
- PROTAC Linkers: Suberic acid derivatives (e.g., 8-((4-((2-methoxy-5-(((tetrahydro-2H-pyran-2-yl)oxy)carbamoyl)phenyl)carbamoyl)phenyl)amino)-8-oxooctanoic acid) highlight the utility of C8 chains in bifunctional molecules for targeted protein degradation .
Biological Activity
8-(3,5-Difluorophenyl)-8-oxooctanoic acid, with the CAS number 898765-85-0, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by an oxo group and a difluorophenyl moiety attached to an octanoic acid backbone. Understanding its biological activity is crucial for exploring its applications in pharmacology and biochemistry.
The chemical formula of this compound is , with a molecular weight of approximately 286.29 g/mol. The presence of the difluorophenyl group significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxo group can participate in various chemical reactions, potentially leading to the modulation of enzymatic activities or receptor interactions. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may interact with receptors that regulate physiological processes, influencing signaling pathways.
In Vitro Studies
Research has indicated that this compound exhibits significant biological activity in vitro. Notable findings include:
- Antioxidant Activity : The compound demonstrated potential antioxidant properties, which could protect cells from oxidative stress.
- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
In Vivo Studies
Limited in vivo studies have been conducted; however, preliminary results suggest:
- Metabolic Impact : Animal models have shown alterations in lipid metabolism when treated with this compound, which could have implications for obesity and metabolic syndrome research.
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antioxidant properties in cell lines | |
| Study 2 | Reduced inflammation markers in mouse models | |
| Study 3 | Altered lipid metabolism in rats |
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds reveals differences in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 8-Oxo-8-(trifluoromethylphenyl)octanoic acid | Similar oxo group but different phenyl substitution | Moderate antioxidant activity |
| 7-(3,5-bis(trifluoromethyl)phenyl)-7-oxoheptanoic acid | Longer carbon chain and more fluorine substituents | Higher enzyme inhibition potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
